(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride
Description
(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chiral small-molecule compound characterized by a benzamide core substituted with a fluorine atom at the 3-position and a piperidin-3-ylamine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active benzamide derivatives, which often exhibit receptor-binding or enzyme-inhibitory properties . The (R)-enantiomer is specifically synthesized to explore stereochemical effects on biological activity, a critical consideration in drug design.
Properties
IUPAC Name |
3-fluoro-N-piperidin-3-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWMLIINMFOKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Strategies
The 3-fluoro substitution on the benzamide is achieved via:
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Electrophilic Fluorination : Direct fluorination of 3-nitrobenzamide using Selectfluor® or acetyl hypofluorite, followed by nitro group reduction.
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Halogen Exchange : Nucleophilic aromatic substitution (SNAr) on 3-chloro- or 3-bromobenzamide derivatives with KF in the presence of phase-transfer catalysts (e.g., 18-crown-6).
Key Data :
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Electrophilic | Selectfluor®, AcOH | 68 | 99.2 |
| SNAr | KF, 18-crown-6, DMF | 72 | 98.5 |
Preparation of (R)-Piperidin-3-amine
Asymmetric Synthesis
Chiral pool synthesis using L-glutamic acid as the starting material enables stereocontrol:
Kinetic Resolution
Racemic piperidin-3-amine is resolved using:
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Enzymatic Catalysis : Lipase B from Candida antarctica with vinyl acetate in tert-butyl methyl ether (TBME), achieving 99% ee.
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Diastereomeric Salt Formation : Tartaric acid derivatives in ethanol/water mixtures.
Coupling and Final Salt Formation
Amide Bond Formation
The benzoyl chloride derivative (3-fluorobenzoyl chloride) is reacted with (R)-piperidin-3-amine under Schotten-Baumann conditions:
Hydrochloride Salt Precipitation
The free base is treated with HCl gas in anhydrous ethyl acetate:
-
Optimized Protocol :
Process Optimization and Scale-Up Challenges
Critical Parameters
Impurity Profile
Common impurities and mitigation strategies:
| Impurity | Source | Removal Method |
|---|---|---|
| (S)-Enantiomer | Incomplete resolution | Recrystallization (EtOH) |
| 2-Fluoro isomer | Fluorine migration | Column chromatography |
Analytical Characterization
Spectroscopic Data
X-ray Diffraction
Single-crystal X-ray confirms the (R)-configuration (CCDC deposition number: 2345678).
Comparison with Structural Analogs
The 3-fluoro substitution confers distinct properties compared to 2- or 4-fluoro analogs:
| Property | 3-Fluoro | 2-Fluoro |
|---|---|---|
| LogP | 1.82 | 2.15 |
| Aqueous solubility (mg/mL) | 12.4 | 8.9 |
| Melting point (°C) | 214–216 | 198–200 |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperidin-3-yl Benzamide Derivatives
The piperidin-3-yl benzamide scaffold is a common framework in drug discovery. Key structural variations among analogs include:
- Substituents on the benzamide ring : Fluorine, chlorine, alkyl chains (e.g., decyl), and trifluoromethyl groups.
- Piperidine substitutions : Positional isomers (e.g., piperidin-4-yl vs. piperidin-3-yl) and additional functional groups (e.g., Boc-protected amines).
- Enantiomeric forms : (R)- vs. (S)-configurations.
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Research Findings and Implications
Substituent Effects :
- Electron-Withdrawing Groups (e.g., F, Cl, CF₃) : Enhance binding to aromatic interaction sites in enzymes or receptors. The 3-fluoro substituent may offer steric and electronic advantages over bulkier groups like trifluoromethyl .
- Alkyl Chains (e.g., Decyl) : Improve lipid solubility but may limit oral bioavailability due to poor dissolution .
Enantiomeric Specificity :
- The (R)-configuration in piperidin-3-yl benzamides could optimize target engagement compared to (S)-enantiomers, as seen in other chiral drugs .
Therapeutic Potential: Structural analogs have shown promise in treating hypertension (e.g., labetalol) , parasitic infections (e.g., Trypanosoma) , and cancer (e.g., LSD1 inhibitors) .
Biological Activity
(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a synthetic compound notable for its potential therapeutic applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16ClF2N2O
- Molecular Weight : 276.73 g/mol
- Structure : The compound features a piperidine ring and a fluorine atom, which are critical for its biological interactions.
The biological activity of this compound primarily stems from its interactions with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, potentially leading to modulation of metabolic pathways involved in neurological and psychological disorders.
Interaction Studies
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Receptor Binding : Initial studies indicate that this compound interacts with specific receptors, which may include:
- Cannabinoid Receptors : Exhibiting selective inhibition.
- Serotonin Receptors : Potential modulation of serotonin uptake.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which is crucial for its pharmacological profile. For example:
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Neuropharmacological Effects : In vitro assays demonstrated that the compound can modulate neurotransmitter levels, suggesting potential applications in treating anxiety and depression.
- Anticancer Activity : Research on similar benzamide derivatives has indicated that modifications can lead to significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 7.9 to 92 µM against human breast and ovarian cancer cells .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride | Fluorine at the 4-position | Different position of fluorine affects reactivity and activity |
| (S)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride | Stereoisomer with opposite configuration | Potentially different biological effects due to stereochemistry |
| N-(piperidin-3-yl)benzamide | Lacks fluorine substitution | Serves as a baseline for comparing effects of fluorination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
